Cas no 122839-49-0 ((2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride)

(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride 化学的及び物理的性質
名前と識別子
-
- (2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride
- (2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid;hydrochloride
- Y14786
- D-2,4-Difluoroophenylalanine
- (R)-2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride
- 122839-49-0
- EN300-19166752
- D-2,4-Difluorophe.HCl
-
- MDL: MFCD25372126
- インチ: 1S/C9H9F2NO2.ClH/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14;/h1-2,4,8H,3,12H2,(H,13,14);1H/t8-;/m1./s1
- InChIKey: BRRUTOUCOMNLQX-DDWIOCJRSA-N
- SMILES: Cl.FC1C=C(C=CC=1C[C@H](C(=O)O)N)F
計算された属性
- 精确分子量: 237.0368126g/mol
- 同位素质量: 237.0368126g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 5
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 213
- 共价键单元数量: 2
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 63.3Ų
(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R158070-100mg |
(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |
122839-49-0 | 98% | 100mg |
¥594 | 2023-09-10 | |
Enamine | EN300-19166752-2.5g |
(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |
122839-49-0 | 95% | 2.5g |
$894.0 | 2023-09-17 | |
Enamine | EN300-19166752-5.0g |
(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |
122839-49-0 | 95% | 5g |
$1322.0 | 2023-05-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01341537-1g |
(R)-2-Amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |
122839-49-0 | 98% | 1g |
¥2065.0 | 2023-04-10 | |
Enamine | EN300-19166752-10.0g |
(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |
122839-49-0 | 95% | 10g |
$1962.0 | 2023-05-26 | |
Aaron | AR01KZA1-10g |
(R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |
122839-49-0 | 95% | 10g |
$2723.00 | 2023-12-16 | |
Enamine | EN300-19166752-5g |
(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |
122839-49-0 | 95% | 5g |
$1322.0 | 2023-09-17 | |
Aaron | AR01KZA1-2.5g |
(R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |
122839-49-0 | 95% | 2.5g |
$1255.00 | 2023-12-16 | |
Aaron | AR01KZA1-500mg |
(R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |
122839-49-0 | 95% | 500mg |
$496.00 | 2023-12-16 | |
1PlusChem | 1P01KZ1P-1g |
(R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride |
122839-49-0 | 98% | 1g |
$312.00 | 2023-12-25 |
(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochlorideに関する追加情報
(2R)-2-Amino-3-(2,4-Difluorophenyl)Propanoic Acid Hydrochloride: A Comprehensive Overview
The compound with CAS No. 122839-49-0, known as (2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride, is a significant molecule in the field of organic chemistry and pharmacology. This compound has garnered attention due to its unique structural properties and potential applications in drug development and chemical synthesis. In this article, we will delve into the structural characteristics, synthesis methods, pharmacological activities, and recent advancements associated with this compound.
Structural Features and Synthesis
(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride is an amino acid derivative with a chiral center at the second carbon atom. The presence of the (R)-configuration at this position is crucial for its biological activity and selectivity. The molecule also features a 2,4-difluorophenyl group attached to the third carbon of the propanoic acid backbone. This substitution pattern enhances the molecule's stability and bioavailability while introducing unique electronic and steric properties.
The synthesis of this compound typically involves multi-step reactions, including nucleophilic substitutions, reductions, and hydrochloride salt formations. Recent studies have explored more efficient synthetic routes using catalytic asymmetric synthesis to directly obtain the (R)-enantiomer with high enantiomeric excess (ee). These advancements have significantly improved the scalability and cost-effectiveness of producing this compound for research and industrial purposes.
Pharmacological Activities and Applications
(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride has demonstrated promising pharmacological activities in various biological assays. It has been reported to exhibit potent inhibitory effects on certain enzymes associated with neurodegenerative diseases, such as Alzheimer's disease. The compound's ability to cross the blood-brain barrier (BBB) makes it a valuable candidate for developing central nervous system (CNS) drugs.
Moreover, this compound has shown potential as a building block in medicinal chemistry for constructing more complex molecules with enhanced therapeutic profiles. Its chiral center and fluorinated aromatic ring provide opportunities for exploring stereochemical effects and optimizing drug-like properties such as solubility, permeability, and metabolic stability.
Recent Research Findings
Recent studies have focused on optimizing the pharmacokinetic properties of (2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride to improve its efficacy in vivo. Researchers have employed computational modeling techniques to predict its binding affinities to target proteins and to design analogs with enhanced potency and selectivity.
In addition, investigations into the compound's mechanism of action have revealed its potential role in modulating cellular signaling pathways involved in inflammation and oxidative stress. These findings underscore its potential as a therapeutic agent for treating inflammatory diseases and oxidative stress-related disorders.
Conclusion
(2R)-2-amino-3-(2,4-difluorophenyl)propanoic acid hydrochloride is a versatile compound with significant potential in drug discovery and chemical synthesis. Its unique structural features, coupled with recent advancements in synthesis and pharmacological research, position it as a valuable tool for developing innovative therapeutic agents.
As research continues to unfold, this compound is expected to contribute significantly to the advancement of medicinal chemistry and personalized medicine. Its continued exploration will undoubtedly lead to new insights into its therapeutic applications and pave the way for future discoveries in related fields.
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